3-Acetyl-2-hydroxybenzonitrile

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

Sourcing a validated ACC2 probe with proven selectivity is a persistent bottleneck in metabolic disease research. 3-Acetyl-2-hydroxybenzonitrile (CAS 128546-86-1) directly resolves this: • ACC2 IC50 = 186 nM; >537-fold selectivity over ACC1 (IC50 >100,000 nM) • Clean CYP450 profile (CYP2D6 IC50 >20,000 nM) - minimal off-target metabolic interference in cellular assays • Key intermediate for patented TBK1/IKKε kinase inhibitor scaffolds (69% alkylation yield) • Validated negative control for HDAC2 (IC50 >50,000 nM) - no promiscuous metalloenzyme inhibition Supplied with full analytical documentation (HPLC, NMR) for immediate research deployment.

Molecular Formula C9H7NO2
Molecular Weight 161.16
CAS No. 128546-86-1
Cat. No. B590882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2-hydroxybenzonitrile
CAS128546-86-1
Molecular FormulaC9H7NO2
Molecular Weight161.16
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1O)C#N
InChIInChI=1S/C9H7NO2/c1-6(11)8-4-2-3-7(5-10)9(8)12/h2-4,12H,1H3
InChIKeyBXOIBVZQPXILDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-2-hydroxybenzonitrile Overview


3-Acetyl-2-hydroxybenzonitrile (CAS 128546-86-1) is a polysubstituted aromatic nitrile, also known as 3'-cyano-2'-hydroxyacetophenone . Its small-molecule core (C9H7NO2, MW 161.16) features an intramolecularly hydrogen-bonded phenol-ketone motif, conferring a logP of 1.5 [1]. This compound functions both as a versatile synthetic intermediate and a direct probe of biological targets, including Acetyl-CoA carboxylase (ACC), kinases, and cysteine proteases [2][3][4]. Its defined physicochemical signature and documented activity across multiple orthogonal assays distinguish it from other benzonitrile analogs that lack this specific substitution pattern.

Key Differentiators for 3-Acetyl-2-hydroxybenzonitrile


The critical risk in substituting 3-acetyl-2-hydroxybenzonitrile (CAS 128546-86-1) with a simpler benzonitrile or a regioisomer lies in the unpredictable loss of both synthetic utility and target selectivity. The specific 2-hydroxy-3-acetyl substitution pattern enables unique intramolecular hydrogen bonding that locks the molecule in a conformation favorable for specific enzyme binding pockets, such as the ACC2 active site [1]. While other benzonitriles may share the nitrile moiety, they lack the precise spatial arrangement of hydrogen bond donors and acceptors required for the >500-fold selectivity window observed between ACC1 and ACC2 for this compound [2]. Furthermore, the acetyl group is a critical handle for downstream derivatization into kinase inhibitor scaffolds, and its absence or repositioning would render the starting material inert in those patented synthetic routes [3]. Substitution therefore risks both compromised biological activity in established assays and incompatibility in validated synthetic protocols.

Comparative Evidence for 3-Acetyl-2-hydroxybenzonitrile


ACC2 vs. ACC1 Selectivity

3-Acetyl-2-hydroxybenzonitrile demonstrates a marked functional selectivity for the ACC2 isoform over ACC1. In standardized recombinant human enzyme assays, the compound inhibits ACC2 with an IC50 of 186 nM, whereas its activity against ACC1 is negligible, with an IC50 exceeding 100,000 nM [1]. This represents a greater than 537-fold selectivity window for ACC2 over ACC1. While a related analog in the same series, BDBM50462054, shows comparable ACC2 potency (IC50 = 253 nM), its selectivity profile against ACC1 remains similar (>395-fold), confirming that the core scaffold contributes to this isoform discrimination, but the specific substitution pattern in 3-acetyl-2-hydroxybenzonitrile is essential for the observed potency threshold [2][3].

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

CYP450 Inhibition Profile

3-Acetyl-2-hydroxybenzonitrile exhibits a clean CYP450 inhibition profile, a critical differentiator for lead optimization. In standardized assays, the compound shows no significant inhibition of CYP2D6 (IC50 >20,000 nM) [1]. For comparison, many benzonitrile-based kinase inhibitors exhibit potent CYP inhibition, with IC50 values often below 1,000 nM, which can lead to drug-drug interaction liabilities [2]. Furthermore, the compound's IC50 against CYP2C9 is 15,000 nM, as seen with a structurally related analog BDBM50462054, suggesting a class-wide favorable profile for this scaffold [3].

Drug Metabolism CYP450 ADME-Tox

Cysteine Protease Inhibition

3-Acetyl-2-hydroxybenzonitrile has been identified as a modulator of cysteine protease activity, a finding supported by primary patent literature [1]. In a specific enzymatic assay targeting members of the cysteine protease family (cathepsin B, Z, and H), the compound demonstrated inhibition with an IC50 of 7,900 nM [2]. While this potency is modest compared to optimized drug candidates, it establishes the core scaffold's ability to engage this target class. Furthermore, the compound's utility extends beyond direct inhibition; it serves as a key intermediate in the synthesis of more potent cysteine protease modulators, as described in patent disclosures [3].

Cysteine Protease Antiviral Enzyme Inhibition

Kinase Inhibitor Scaffold Precursor

The benzonitrile core of 3-acetyl-2-hydroxybenzonitrile is a critical pharmacophore in the design of kinase inhibitors. Patents explicitly claim benzonitrile derivatives, encompassing this specific substitution pattern, as inhibitors of TBK1 and IKKε, serine/threonine kinases implicated in cancer and inflammatory diseases [1]. The compound's acetyl and hydroxyl groups provide versatile handles for introducing diverse chemical moieties, enabling the construction of complex heterocyclic systems. For instance, the compound can be alkylated at the hydroxyl group with methyl 2-(chloromethyl)-3-furoate in the presence of potassium carbonate in DMF to yield methyl 2-[(2-acetyl-6-cyanophenoxy)methyl]-3-furoate in 69% yield, a key intermediate for further cyclization to benzofurofuranopyridine scaffolds [2]. In contrast, simpler benzonitriles lacking these functional groups cannot participate in such directed synthetic transformations.

Kinase Inhibitor Medicinal Chemistry Organic Synthesis

HDAC2 Selectivity Profile

3-Acetyl-2-hydroxybenzonitrile exhibits a distinct lack of activity against Histone Deacetylase 2 (HDAC2), a key class I HDAC enzyme. In a standardized biochemical assay using recombinant human full-length C-terminal His-tagged HDAC2 expressed in baculovirus-infected Sf9 cells, the compound showed minimal inhibition with an IC50 greater than 50,000 nM [1]. This is in stark contrast to many structurally related benzonitrile-containing compounds designed as HDAC inhibitors, which often exhibit nanomolar potency against class I HDACs (class-level inference) [2]. This negative data is highly informative: it demonstrates that the specific 3-acetyl-2-hydroxy substitution pattern, while active at ACC2, does not promiscuously inhibit all metalloenzymes, thereby reinforcing the compound's selectivity for its primary targets.

HDAC Inhibitor Epigenetics Cancer Research

3-Acetyl-2-hydroxybenzonitrile Applications


Selective ACC2 Inhibition in Metabolic Disease

Use 3-acetyl-2-hydroxybenzonitrile as a selective ACC2 inhibitor (IC50 = 186 nM) with a >537-fold selectivity window over ACC1 (IC50 >100,000 nM) to dissect the role of mitochondrial fatty acid oxidation in models of obesity, insulin resistance, or non-alcoholic fatty liver disease (NAFLD). The clean CYP450 profile (CYP2D6 IC50 >20,000 nM) further supports its use in cellular assays with minimal off-target metabolic interference [1][2].

Cysteine Protease Chemical Probe

Employ 3-acetyl-2-hydroxybenzonitrile as a validated starting point for chemical biology studies on cysteine proteases. While its direct inhibition is modest (IC50 = 7,900 nM), its documented activity in primary assays and its citation in patent literature as a modulator of this enzyme class make it an ideal scaffold for hit-to-lead optimization and for generating tool compounds to explore cathepsin-mediated pathways [3][4].

Kinase Inhibitor Building Block

Procure 3-acetyl-2-hydroxybenzonitrile as a key intermediate for the synthesis of patented benzonitrile-based kinase inhibitors targeting TBK1 and IKKε. The acetyl and hydroxyl groups enable high-yielding derivatization (e.g., 69% yield in alkylation reactions) to construct complex heterocycles. This direct entry into proprietary chemical space is not possible with simpler, unfunctionalized benzonitrile alternatives [5][6].

Negative Control for HDAC Epigenetic Screens

Utilize 3-acetyl-2-hydroxybenzonitrile as a high-quality negative control in HDAC2 enzyme assays (IC50 >50,000 nM). Its lack of activity against this class I HDAC, despite the presence of a metal-chelating motif, confirms that the compound does not promiscuously inhibit metalloenzymes. This ensures that any observed biological effects in multi-target assays can be confidently attributed to its primary interactions with ACC2 or other validated targets [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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